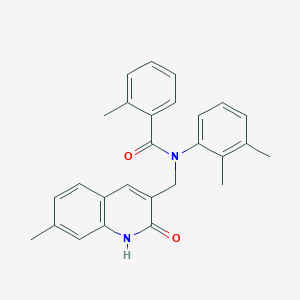
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including dimethylphenyl, hydroxyquinolinyl, and methyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-hydroxy-7-methylquinoline, the compound is modified through alkylation or acylation reactions to introduce the desired substituents.
Amide Bond Formation: The quinoline derivative is then reacted with 2,3-dimethylphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Modifications: Additional steps may include purification and further functional group modifications to achieve the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent choice) for industrial-scale synthesis.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the compound.
化学反应分析
Types of Reactions
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinoline or benzamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation Products: Quinone derivatives, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated compounds, substituted quinolines
科学研究应用
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers or dyes, and in the formulation of specialty chemicals.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, influencing its behavior in synthetic processes.
相似化合物的比较
Similar Compounds
N-(2,3-dimethylphenyl)-2-methylbenzamide: Lacks the quinoline moiety, resulting in different chemical and biological properties.
N-(2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide:
Uniqueness
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-17-12-13-21-15-22(26(30)28-24(21)14-17)16-29(25-11-7-9-18(2)20(25)4)27(31)23-10-6-5-8-19(23)3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUXDFDNQABMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC(=C3C)C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

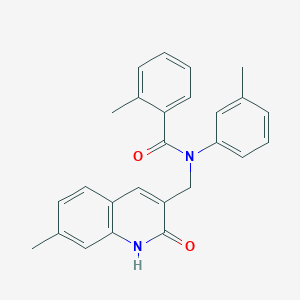
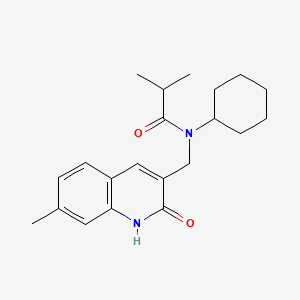
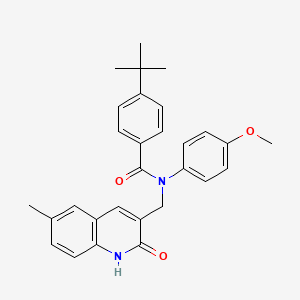
![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)
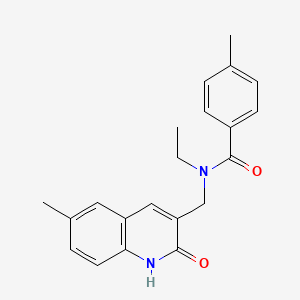
![N-(3-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7719474.png)
![2-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7719480.png)
![N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7719495.png)
![N-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7719499.png)
![3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7719504.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7719508.png)
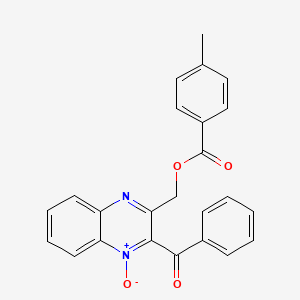
![(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7719528.png)
